
N-(4-Bromophenyl)-3-pyridinamine
Vue d'ensemble
Description
N-(4-Bromophenyl)-3-pyridinamine, also known as 4-Bromo-3-pyridinylamine, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a pyridine derivative that has a bromophenyl group attached to it. It is a white crystalline solid that is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Applications De Recherche Scientifique
- Pyrazoline derivatives, including N-(4-Bromophenyl)-3-pyridinamine, have demonstrated antibacterial properties . These compounds may inhibit bacterial growth and serve as potential agents against various pathogens.
- Researchers have explored the antifungal effects of pyrazolines. N-(4-Bromophenyl)-3-pyridinamine could be valuable in combating fungal infections .
- Pyrazoline derivatives have shown promise as antiparasitic agents. Investigating the efficacy of N-(4-Bromophenyl)-3-pyridinamine against parasites could yield valuable insights .
- Oxidative stress contributes to cellular damage. Pyrazolines, including our compound, exhibit antioxidant properties, potentially mitigating oxidative injury .
- N-(4-Bromophenyl)-3-pyridinamine’s impact on acetylcholinesterase (AchE) activity in the nervous system warrants investigation. AchE inhibition can affect nerve transmission and behavior .
- Novel analogs derived from N-(4-Bromophenyl)-3-pyridinamine have been designed and evaluated for antimicrobial activity. These compounds show promise against Gram-positive pathogens .
Antibacterial Activity
Antifungal Potential
Antiparasitic Properties
Antioxidant Activity
Neurotoxicity Assessment
In Silico Antimicrobial Evaluation
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These targets play a crucial role in the compound’s biological activity.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the target’s function . This interaction can result in a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
N-(4-Bromophenyl)-3-pyridinamine may affect various biochemical pathways. Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have a variety of biological effects, depending on their specific targets and the nature of their interactions .
Propriétés
IUPAC Name |
N-(4-bromophenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYIUTCUZFKMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

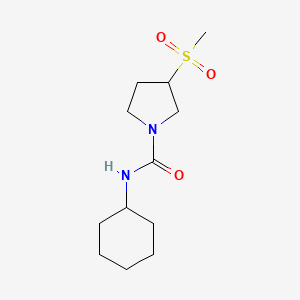


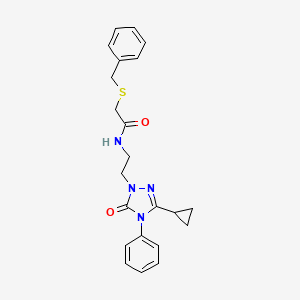
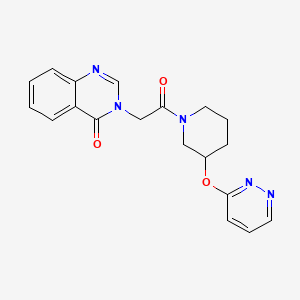

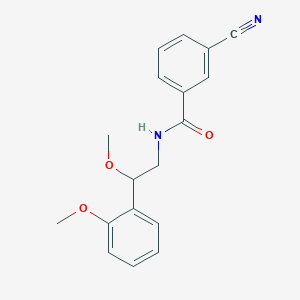

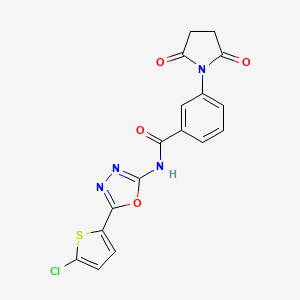
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-methylacetamide](/img/structure/B2551358.png)

![N-(4-{[(1-cyanocyclopropyl)carbamoyl]methyl}phenyl)-3,3-dimethylbutanamide](/img/structure/B2551360.png)
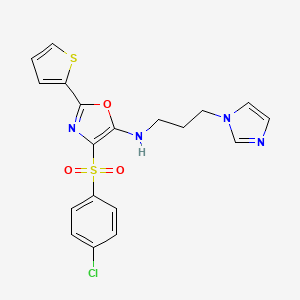
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2551363.png)